molecular formula C9H5ClFNO B597995 3-Chloro-7-fluoroquinolin-4(1H)-one CAS No. 1204810-74-1

3-Chloro-7-fluoroquinolin-4(1H)-one

Katalognummer: B597995
CAS-Nummer: 1204810-74-1
Molekulargewicht: 197.593
InChI-Schlüssel: WNRGXZJSXHRGRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-7-fluoroquinolin-4(1H)-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic core structure, featuring chloro and fluoro substituents, is a key intermediate for constructing more complex molecules with potential pharmacological activity. Compounds based on the quinolin-4(1H)-one structure are extensively investigated for their antitubercular properties. Research indicates that derivatives like 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs act as potent Mycobacterium tuberculosis DNA gyrase inhibitors, a crucial target for antibacterial therapy . The structural motif is also fundamental in fluoroquinolone antibiotics, a class known for its broad-spectrum antibacterial activity . Furthermore, the integration of halogen atoms and the 4-oxo-quinoline core makes this compound a valuable precursor in the synthesis of hybrid molecules for exploring novel anticancer and antifungal agents . Researchers utilize this building block to develop new therapeutic candidates aimed at overcoming drug resistance. This product is intended for research purposes in laboratory settings only. It is not meant for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

CAS-Nummer

1204810-74-1

Molekularformel

C9H5ClFNO

Molekulargewicht

197.593

IUPAC-Name

3-chloro-7-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClFNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13)

InChI-Schlüssel

WNRGXZJSXHRGRY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)Cl

Synonyme

3-Chloro-7-fluoro-4-hydroxyquinoline

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: 3-Acetyl-7-fluoroquinolin-4(1H)-one

Key Differences :

  • Substituent at Position 3: The acetyl group (COCH₃) in 3-Acetyl-7-fluoroquinolin-4(1H)-one replaces chlorine, introducing steric bulk and altering electronic effects. The acetyl group is moderately electron-withdrawing via resonance, while chlorine exerts stronger inductive electron withdrawal.
  • NMR Shifts : Fluorine and chlorine substituents in the target compound deshield adjacent protons and carbons, leading to distinct ¹H/¹³C NMR shifts compared to the acetyl analog. For example, the 7-fluorine in both compounds causes characteristic downfield shifts in aromatic carbons .

Ring Saturation: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Key Differences :

  • Substituent Positions : Fluorine at position 6 and chlorine at 7 (vs. 3-Cl/7-F in the target) alter electronic interactions. The cyclopropyl group at N1 introduces steric hindrance, which may affect binding to biological targets.
  • Molecular Weight: The dihydro derivative (C₁₂H₁₁ClFNO, MW = 239.67) is heavier due to the cyclopropyl group and additional hydrogens .

Heterocycle Variation: 2-Chloro-7-methoxyquinazolin-4(3H)-one

Key Differences :

  • Quinazolinone Scaffold: The presence of two nitrogen atoms in the quinazolinone core enhances hydrogen-bonding capacity compared to the single nitrogen in quinolinone.
  • Substituents : Methoxy (OCH₃) at position 7 and chlorine at 2 (vs. 3-Cl/7-F in the target) create distinct electronic profiles. Methoxy is electron-donating, opposing the electron-withdrawing effects of fluorine .
  • Molecular Formula : C₉H₇ClN₂O₂ (MW = 222.62) reflects the additional nitrogen and oxygen atoms .

Heterocyclic Derivatives: MHY2251 (Quinazolinone-Based Inhibitor)

Key Differences :

  • Scaffold: MHY2251 contains a 2,3-dihydroquinazolin-4(1H)-one core, differing from quinolinone in ring structure and nitrogen placement. This scaffold is associated with SIRT1 inhibition, highlighting how heterocycle choice directs biological activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Heterocycle
3-Chloro-7-fluoroquinolin-4(1H)-one C₉H₄ClFNO ~196.5 3-Cl, 7-F Quinolin-4(1H)-one
3-Acetyl-7-fluoroquinolin-4(1H)-one C₁₁H₇FNO₂ ~204.18 3-COCH₃, 7-F Quinolin-4(1H)-one
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₁ClFNO 239.67 7-Cl, 6-F, 1-cyclopropyl Dihydroquinolin-4(1H)-one
2-Chloro-7-methoxyquinazolin-4(3H)-one C₉H₇ClN₂O₂ 222.62 2-Cl, 7-OCH₃ Quinazolin-4(3H)-one

Table 2: NMR Chemical Shift Trends (Selected Signals)

Compound ¹H NMR (Aromatic Region) ¹³C NMR (Carbonyl/C-F) Source
3-Chloro-7-fluoroquinolin-4(1H)-one δ 8.2–8.5 (H-2, H-5) δ 175–180 (C=O), δ 160–165 (C-F)
Sch-642305 (Reference) δ 7.8–8.1 (H-6, H-8) δ 170–175 (C=O)

Research Findings

  • Electronic Effects : Fluorine and chlorine in the target compound enhance electrophilicity, favoring interactions with electron-rich biological targets .
  • Solubility: The dihydroquinolinone analog’s saturated ring improves solubility compared to fully aromatic derivatives .
  • Biological Relevance: Quinazolinones like 2-Chloro-7-methoxyquinazolin-4(3H)-one demonstrate enhanced hydrogen-bonding capacity, critical for enzyme inhibition .

Vorbereitungsmethoden

Gould-Jacobs Reaction with Substituted Anilines

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinolin-4-one derivatives. For 3-chloro-7-fluoroquinolin-4(1H)-one, 2-chloro-5-fluoroaniline serves as the optimal starting material due to its pre-existing halogen substituents, which align with the target positions post-cyclization. Condensation with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions yields the quinoline ring. Polyphosphoric acid (PPA) at 90–110°C facilitates cyclization, achieving yields of 75–80%.

Reaction Mechanism and Conditions

  • Michael Addition : The aniline reacts with the β-keto ester to form a γ,δ-unsaturated intermediate.

  • Cyclization : PPA promotes intramolecular cyclization, dehydrating the intermediate to form the quinolin-4-one core.

  • Dehydrogenation : Optional oxidation steps may refine aromaticity, though this is often inherent in PPA-mediated reactions.

Critical Parameters :

  • Temperature control (90–110°C) ensures optimal cyclization without side reactions.

  • Excess PPA enhances reaction efficiency but requires careful quenching to isolate the product.

Halogenation Techniques

Direct Halogenation During Cyclization

Incorporating halogens during the cyclization step eliminates post-synthetic modifications. For instance, 2-chloro-5-fluoroaniline directly introduces chlorine and fluorine at positions 3 and 7, respectively, during ring formation. This method bypasses challenges associated with late-stage halogenation, such as regioselectivity and functional group incompatibility.

Post-Cyclization Electrophilic Chlorination

When cyclization yields a non-chlorinated intermediate (e.g., 7-fluoroquinolin-4(1H)-one), electrophilic chlorination at position 3 becomes necessary. N-Chlorosuccinimide (NCS) with FeCl₃ as a Lewis acid selectively chlorinates the meta position relative to the ketone group.

Optimized Conditions :

  • Solvent: Dichloromethane or DMF.

  • Temperature: 80°C for 6–8 hours.

  • Yield: 60–65%, with minor byproducts from ortho/para chlorination.

Alternative Synthetic Routes

Halogen Exchange Reactions

Starting from 3-bromo-7-fluoroquinolin-4(1H)-one , halogen exchange with CuCl in dimethylformamide (DMF) at 120°C replaces bromine with chlorine, achieving 85% yield. This method is advantageous for substrates sensitive to harsh cyclization conditions.

Nucleophilic Substitution on Pre-Halogenated Intermediates

While less common for chlorine, nucleophilic substitution can introduce fluorine post-cyclization. However, this approach is limited by the poor nucleophilicity of fluoride ions and typically requires activating groups (e.g., nitro) for successful displacement.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability and reproducibility. Key steps include:

  • Automated Feed Systems : Precise delivery of 2-chloro-5-fluoroaniline and β-keto esters.

  • In-Line Cyclization : PPA is circulated through heated reactors (100–110°C) for real-time product formation.

  • Downstream Purification : Liquid-liquid extraction and crystallization yield pharmaceutical-grade material.

Advantages :

  • 20–30% higher throughput compared to batch processes.

  • Reduced solvent waste and energy consumption.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)ConditionsLimitations
Gould-Jacobs Cyclization2-Chloro-5-fluoroanilineCyclization, Dehydration75–80PPA, 90–110°CRequires halogenated aniline
Electrophilic Chlorination7-Fluoroquinolin-4(1H)-oneNCS/FeCl₃60–65DMF, 80°CRegioselectivity challenges
Halogen Exchange3-Bromo-7-fluoroquinolin-4(1H)-oneCuCl, DMF85120°C, 12hBromine precursor required

Challenges and Optimization

Regioselectivity in Halogenation

The ketone group at position 4 directs electrophiles to meta positions (1, 3, 5, 7). However, competing ortho/para pathways necessitate catalysts like FeCl₃ to enhance selectivity for position 3. Computational modeling (DFT) predicts charge distribution, aiding reagent selection for improved yields.

Purification of Halogenated Intermediates

Chromatographic separation on silica gel with chloroform:methanol (9:1) effectively isolates 3-chloro-7-fluoroquinolin-4(1H)-one from dihalogenated byproducts. Recrystallization in ethyl acetate/hexane mixtures further enhances purity (>98%).

Q & A

Q. What are the established synthetic pathways for 3-Chloro-7-fluoroquinolin-4(1H)-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Halogenation : Introduction of chlorine and fluorine groups via electrophilic substitution or nucleophilic displacement reactions using reagents like POCl₃ or fluorinating agents (e.g., Selectfluor®).
  • Cyclization : Formation of the quinolinone core using acid- or base-catalyzed cyclization of intermediate precursors.
  • Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .

Q. How is the molecular structure of 3-Chloro-7-fluoroquinolin-4(1H)-one characterized?

Structural confirmation relies on:

  • X-ray crystallography : Refinement using SHELXL (for small molecules) to resolve bond lengths, angles, and hydrogen bonding networks .
  • Spectroscopic methods :
  • NMR : 1^1H and 13^13C NMR to identify substituent positions (e.g., fluorine’s deshielding effects at ~160 ppm in 19^19F NMR).
  • Mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula .

Advanced Research Questions

Q. What strategies optimize the synthesis of 3-Chloro-7-fluoroquinolin-4(1H)-one to enhance yield and purity?

Systematic optimization includes:

  • Reaction condition screening : Temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps).
  • Design of Experiments (DoE) : Factorial designs to identify interactions between variables (e.g., temperature/pH effects on halogenation efficiency).
  • In-line analytics : Use of HPLC or GC-MS to monitor reaction progress and minimize side products .

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

Contradictions (e.g., disordered atoms, twinning) are addressed via:

  • Re-refinement with SHELXL : Adjusting occupancy factors or applying restraints for disordered regions.
  • Validation tools : PLATON or R1/R2 factor analysis to assess data quality.
  • Complementary techniques : Cross-validate with spectroscopic data (e.g., NMR coupling constants to confirm substituent positions) .

Q. What in vitro models are appropriate for evaluating the biological activity of 3-Chloro-7-fluoroquinolin-4(1H)-one?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
  • Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Q. How does the electronic configuration of 3-Chloro-7-fluoroquinolin-4(1H)-one influence its reactivity?

  • Electron-withdrawing effects : Fluorine and chlorine substituents decrease electron density at the quinolinone core, enhancing electrophilic reactivity at the 4-position.
  • Hydrogen-bonding networks : The carbonyl group at C4 participates in H-bonding, affecting solubility and intermolecular interactions in crystalline states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.